1-Methyl-3-(pyrrolidin-2-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of interest due to its potential biological activities and applications in pharmaceuticals. The classification of this compound falls under heterocyclic organic compounds, specifically as a substituted pyrazole.
The synthesis of 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole typically involves cyclocondensation reactions. A common method includes the reaction of hydrazines with carbonyl compounds, where the hydrazine acts as a nucleophile. This method can be optimized using various solvents and catalysts to enhance yield and selectivity .
One effective approach for synthesizing substituted pyrazoles is the use of 1,3-dicarbonyl compounds in combination with hydrazines under acidic or basic conditions. For instance, Gosselin et al. demonstrated that using aprotic dipolar solvents can improve yields significantly compared to polar protic solvents . Additionally, the use of catalysts such as copper triflate has been shown to facilitate regioselective synthesis .
The molecular structure of 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole consists of a pyrazole ring with a methyl group at the first position and a pyrrolidine moiety at the third position. The presence of these substituents influences the compound's chemical properties and biological activity.
The molecular formula for 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole is C_9H_12N_4, with a molecular weight of approximately 176.22 g/mol. The compound's structure can be represented as follows:
1-Methyl-3-(pyrrolidin-2-yl)-1H-pyrazole can undergo various chemical reactions typical for pyrazoles, including electrophilic substitutions and nucleophilic additions. The reactivity can be influenced by the nitrogen atoms in the pyrazole ring, which can participate in protonation or coordination with metal ions.
The reactions involving this compound often require careful control of conditions such as temperature and pH to achieve desired outcomes. For example, cyclization reactions can lead to the formation of more complex heterocycles when combined with other functional groups .
The mechanism of action for 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. The presence of both nitrogen atoms in the pyrazole ring allows for hydrogen bonding, which may enhance binding affinity to target sites.
Studies have indicated that derivatives of pyrazoles exhibit various biological activities, including anti-inflammatory and analgesic effects . The specific interactions at the molecular level often depend on substituents attached to the pyrazole core.
1-Methyl-3-(pyrrolidin-2-yl)-1H-pyrazole is typically a solid at room temperature, with properties that may vary based on purity and crystallization conditions.
The compound is expected to be soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic character. Its stability under different pH conditions should also be evaluated for practical applications.
Relevant data regarding melting point, boiling point, and specific heat capacity are essential for understanding its behavior in various environments but are not explicitly provided in the current literature.
1-Methyl-3-(pyrrolidin-2-yl)-1H-pyrazole has potential applications in medicinal chemistry due to its biological activity profile. Pyrazole derivatives are known for their roles in drug development, particularly as anti-inflammatory agents and in cancer therapy . The unique structural characteristics of this compound may allow it to serve as a scaffold for further modifications aimed at enhancing therapeutic efficacy.
The synthesis of complex pyrazole derivatives, including those with fused heterocyclic systems like the pyrrolidine moiety in 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole, can be efficiently achieved through tandem cross-coupling/electrocyclization strategies. This methodology exploits stereodefined enol triflates as key intermediates, which undergo palladium-catalyzed cross-coupling with diazoacetates to form substituted diazoalkenes. These intermediates spontaneously undergo thermal electrocyclization to yield highly substituted pyrazole rings with precise regiocontrol—a critical advantage for installing the pyrrolidinyl substituent at the C3 position [2].
The reaction sequence begins with the oxidative addition of a (Z)-enol triflate to a Pd(0) catalyst, forming a vinyl-palladium intermediate. Subsequent coupling with ethyl diazoacetate (or its derivatives) generates a vinyl diazoacetate. Upon heating (typically 60°C), this intermediate undergoes a 4π-electrocyclic ring closure, eliminating nitrogen to furnish the pyrazole core. The power of this approach lies in its ability to construct the pyrazole ring while simultaneously introducing the pyrrolidinyl group from appropriately functionalized enol triflate precursors. This method avoids the regiochemical ambiguities often encountered in traditional 1,3-dipolar cycloadditions or hydrazine condensations, providing a direct route to the targeted 1,3-disubstitution pattern [1] [2].
The efficiency of the cross-coupling step in constructing 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole hinges critically on the optimization of the palladium catalyst system, including ligand selection and solvent environment. Systematic screening identified Pd(PPh₃)₄ as the optimal catalyst, outperforming alternatives like Pd(PCy₃)₂, Pd(PtBu₃)₂, and PdCl₂(dppf) in coupling efficiency and yield of the vinyl diazoacetate intermediate essential for pyrazole formation [2].
Solvent selection profoundly impacts both the coupling efficiency and subsequent electrocyclization. Polar aprotic solvents, particularly dimethylformamide (DMF), proved superior, facilitating the formation of the diazoalkene intermediate in up to 70% assay yield. The base also plays a crucial role: N-methylmorpholine (NMM) provided significantly higher yields (29% pyrazole after cyclization) compared to triethylamine (9%) or inorganic bases like K₂CO₃ (7%). This optimized system (Pd(PPh₃)₄ (5 mol%), NMM (2 equiv), DMF, 0.2 M concentration) enables efficient coupling even with enol triflates bearing nitrogen-containing heterocycles like pyrrolidine derivatives, offering excellent functional group compatibility essential for synthesizing the target molecule [2].
Table 1: Optimization of Pd-Catalyzed Coupling Conditions for Pyrazole Synthesis [2]
Entry | Catalyst | Solvent | Base | Diazo Intermediate Yield (%) | Pyrazole Yield (%) |
---|---|---|---|---|---|
1 | Pd(PCy₃)₂ | CH₃CN | NMM | - | 1 |
4 | Pd(PPh₃)₄ | CH₃CN | NMM | 53 | 27 |
12 | Pd(PPh₃)₄ | DMF | NMM | 70 | 29 |
13* | Pd(PPh₃)₄ | DMF | NMM | - | 84 |
*Reaction heated to 60°C after coupling completion
The stereochemistry of the enol triflate starting material exerts a profound influence on the efficiency of synthesizing pyrazole intermediates required for 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole. (Z)-Enol triflates consistently provide higher yields of the desired pyrazole products compared to their (E)-isomers. This divergence stems from differences in the chelation environment and stability of the intermediate cationic vinyl-Pd(II) complexes formed during oxidative addition [2].
LC/MS analysis of reactions employing (E)-enol triflates reveals the formation of multiple olefinic byproducts absent in reactions with (Z)-isomers. These side products likely arise from competing β-hydride elimination pathways or isomerization, reducing the efficiency of the desired cross-coupling. When synthesizing pyrazoles bearing stereodefined pyrrolidinyl groups (as in the target compound), this stereochemical dependence necessitates careful preparation and selection of the (Z)-enol triflate precursor to ensure optimal yield. The inherent configurational stability of the enol triflate allows for the stereoselective introduction of the pyrrolidine moiety, preserving its spatial orientation relative to the forming pyrazole ring during the tandem sequence [2].
Introducing the pyrrolidinyl group onto the pyrazole core for 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole synthesis employs two primary strategies: direct cyclization incorporating the pyrrolidine or late-stage alkylation of preformed pyrazoles. A robust approach involves alkylating a 1H-pyrazole anion with an electrophilic pyrrolidine derivative. N-Cbz-protected prolinol mesylate serves as an efficient electrophile for this purpose. Reaction with 1-methyl-1H-pyrazole under basic conditions (e.g., NaH, DMF) introduces the -CH₂-pyrrolidine moiety, yielding a protected precursor. Subsequent hydrogenolytic deprotection (H₂, Pd/C) cleaves the Cbz group to furnish the target amine 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole [6].
Alternatively, the pyrrolidine ring can be constructed de novo adjacent to the pyrazole. This might involve cyclization of a pre-installed aminoalkyl side chain at C3 of the pyrazole under acidic or reductive amination conditions. However, the alkylation/deprotection route using N-Cbz-prolinol mesylate generally offers superior regiocontrol for installing the pyrrolidin-2-ylmethyl group specifically at the pyrazole nitrogen (N1), crucial for obtaining 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole unambiguously. The physicochemical properties of the product (molecular formula: C₈H₁₃N₃, molar mass: 151.21 g/mol, predicted pKa ~10.21) align with its potential as a hydrophilic, three-dimensional building block in medicinal chemistry [4] [6].
Table 2: Key Physicochemical Properties of 1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole Derivatives [4]
Property | Value |
---|---|
Molecular Formula | C₈H₁₃N₃ |
Molar Mass | 151.21 g/mol |
Density (Predicted) | 1.21 ± 0.1 g/cm³ |
Boiling Point (Predicted) | 262.2 ± 13.0 °C |
pKa (Predicted) | 10.21 ± 0.10 |
Storage Conditions | Room Temperature |
Sensitivity | Irritant |
The tandem cross-coupling/electrocyclization strategy exhibits excellent scalability for producing 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole and related analogs on multigram scales, a critical requirement for lead optimization and preclinical studies. The optimized Pd(PPh₃)₄/NMM/DMF system, followed by heating to 60°C, was successfully demonstrated on a 50 mmol scale for a model pyrazole, delivering the product in 81% isolated yield [2]. This confirms the robustness and practicality of the methodology beyond small-scale exploratory reactions.
Key process parameters ensuring successful scale-up include:
For routes utilizing pyrrolidine alkylation, the N-Cbz-prolinol mesylate approach is amenable to multigram synthesis, as evidenced by its use in generating a 15-member building block library. Deprotection under standard hydrogenolysis conditions scales efficiently [6].
Table 3: Scalability Metrics for Pyrazole Synthesis via Tandem Cross-Coupling/Electrocyclization [2]
Scale | Enol Triflate | Diazoacetate | Catalyst Loading (mol%) | Conditions | Yield (%) |
---|---|---|---|---|---|
1 mmol | (Z)-1 | Ethyl 2 | 5 | DMF, NMM, rt then 60°C | 84 |
50 mmol | (Z)-1 | Ethyl 2 | 5 | DMF, NMM, rt then 60°C | 81 |
1 mmol | Cyclic analog | Ethyl 2 | 10 | DMF, NMM, rt then 60°C | 78 (e.g., 22) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1